Paeonoside

Catalog No.
S600063
CAS No.
20309-70-0
M.F
C15H20O8
M. Wt
328.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paeonoside

CAS Number

20309-70-0

Product Name

Paeonoside

IUPAC Name

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

Molecular Formula

C15H20O8

Molecular Weight

328.31 g/mol

InChI

InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1

InChI Key

AVIUTYMRHHBXPB-UXXRCYHCSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Anti-inflammatory properties

One of the most well-studied properties of Paeonoside is its anti-inflammatory activity. Studies have shown that Paeonoside can suppress the production of inflammatory mediators, such as cytokines and inflammatory enzymes, by various mechanisms. This suggests that Paeonoside may be beneficial in treating inflammatory conditions like arthritis, inflammatory bowel disease, and asthma [].

Bone health

Recent research suggests that Paeonoside may play a role in promoting bone health. Studies have shown that Paeonoside can stimulate the differentiation of osteoblasts, the cells responsible for bone formation, and increase mineralized nodule formation []. This suggests that Paeonoside may be a potential therapeutic agent for bone loss conditions like osteoporosis [].

Neuroprotective effects

Several studies have investigated the neuroprotective potential of Paeonoside. It has been shown to protect nerve cells from damage caused by various factors, including oxidative stress and excitotoxicity [, ]. These findings suggest that Paeonoside may be beneficial in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease [, ].

Additional research areas

Paeonoside is also being studied for its potential benefits in other areas, including:

  • Cancer: Some studies suggest that Paeonoside may have anti-cancer properties, but further research is needed to confirm these findings [].
  • Cardiovascular disease: Paeonoside may have protective effects on the heart and blood vessels, but more research is needed to understand its potential role in cardiovascular health.

Paeonoside is a bioactive compound primarily found in the roots of Paeonia suffruticosa, a plant commonly used in traditional Chinese medicine. It is classified as a monoterpene glycoside and has the molecular formula C15H20O8C_{15}H_{20}O_8. The compound is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Its structure consists of a kaempferol backbone with two glucose units attached at the 3 and 7 positions, which contributes to its solubility and bioactivity in biological systems .

Typical of glycosides. Hydrolysis is a significant reaction where the glycosidic bond is cleaved, leading to the release of glucose and kaempferol. This reaction can be catalyzed by acids or enzymes such as glycosidases. Additionally, Paeonoside can participate in redox reactions due to its phenolic structure, which allows it to act as an antioxidant by scavenging free radicals .

Paeonoside exhibits a range of biological activities:

  • Anti-inflammatory: It inhibits the expression of inflammatory mediators such as nitric oxide synthase and cyclooxygenase-2 by modulating signaling pathways like NF-κB .
  • Antioxidant: The compound has shown potential in reducing oxidative stress by neutralizing free radicals .
  • Anti-cancer: Studies indicate that Paeonoside can induce apoptosis in various cancer cell lines, including breast and liver cancer cells, by regulating key signaling pathways involved in cell survival and proliferation .
  • Osteogenic effects: It promotes osteoblast differentiation and mineralization through the activation of bone morphogenetic protein and Wnt signaling pathways .

Paeonoside can be synthesized through several methods:

  • Natural Extraction: It is traditionally extracted from Paeonia suffruticosa using solvents like ethanol or methanol. The extraction process typically involves maceration or percolation followed by purification techniques such as chromatography .
  • Total Synthesis: Researchers have developed synthetic routes to produce Paeonoside. One method involves the total synthesis from simpler phenolic compounds through multiple steps, including glycosylation reactions to attach glucose moieties .

Research on the interactions of Paeonoside with other compounds reveals its potential synergistic effects:

  • With Other Glycosides: It may enhance the bioavailability of other glycosides present in Paeonia species when consumed together.
  • With Antioxidants: Studies suggest that Paeonoside can work synergistically with other antioxidants, enhancing their efficacy against oxidative stress .
  • Drug Interactions: Preliminary studies indicate that Paeonoside may influence the pharmacokinetics of certain drugs, necessitating further investigation into its interactions with conventional medications .

Several compounds share structural or functional similarities with Paeonoside. Here are some notable examples:

CompoundStructure/TypeUnique Features
PaeonolPhenolic compoundExhibits strong anti-inflammatory effects
PaeoniflorinMonoterpene glycosideKnown for neuroprotective properties
KaempferolFlavonoidExhibits broader antioxidant activity
RutinFlavonoid glycosideStrong anti-allergic properties
QuercetinFlavonoidPotent anti-inflammatory and antioxidant

Paeonoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to other similar compounds. Its dual glucose units contribute to its distinct pharmacological profile, making it a valuable compound for further research in therapeutic applications .

Paeonoside is a naturally occurring glycoside isolated from the roots of Paeonia species, particularly Paeonia lactiflora, commonly known as Chinese peony [1]. This compound belongs to the class of monoterpenoid glycosides and has garnered significant scientific interest due to its unique chemical structure and potential biological activities [1] [3].

The molecular formula of paeonoside is C15H20O8, with a precise molecular weight of 328.315 g/mol [1] [3]. The compound is registered with the Chemical Abstracts Service (CAS) under the number 20309-70-0 [1]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, paeonoside is systematically named as 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone [3]. It is also commonly referred to as 2-acetyl-5-methoxyphenyl β-D-glucopyranoside, which highlights its structural components: a paeonol (2-acetyl-5-methoxyphenol) aglycone linked to a β-D-glucose moiety [1] [17].

Paeonoside exists as a solid at room temperature and exhibits good solubility in polar solvents such as methanol, ethanol, and water [1] [3]. The compound's chemical identity can be verified through its unique identifiers, including the InChI (International Chemical Identifier) string: InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1, and its corresponding InChI Key: AVIUTYMRHHBXPB-UXXRCYHCSA-N [1] [3].

The physicochemical properties of paeonoside are summarized in Table 1, which provides essential information for its identification and characterization.

PropertyValue
Chemical NamePaeonoside
Molecular FormulaC15H20O8
Molecular Weight328.315 g/mol
CAS Number20309-70-0
IUPAC Name1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Synonyms2-Acetyl-5-methoxyphenyl β-D-glucopyranoside
Physical StateSolid
SolubilitySoluble in methanol, ethanol, water
SMILESCC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O

Structural Determination via Spectroscopic Techniques

The structural elucidation of paeonoside has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) [1] [3]. These complementary analytical methods have provided comprehensive data for determining the compound's molecular structure, confirming its chemical composition, and establishing its stereochemical features [3] [12].

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy has played a pivotal role in elucidating the structure of paeonoside [12]. The proton (1H) NMR spectrum reveals characteristic signals for the aromatic protons of the paeonol moiety, including a doublet at δ 7.65 ppm (J = 8.5 Hz) for H-6, a doublet at δ 6.52 ppm (J = 2.5 Hz) for H-3, and a doublet of doublets at δ 6.48 ppm (J = 8.5, 2.5 Hz) for H-5 [12] [17]. The methoxy group appears as a singlet at δ 3.82 ppm, while the acetyl methyl group resonates as a singlet at δ 2.55 ppm [17]. The anomeric proton of the glucose moiety is observed as a doublet at δ 5.05 ppm with a coupling constant (J) of 7.5 Hz, which is indicative of a β-glycosidic linkage [12] [17].

Carbon-13 (13C) NMR spectroscopy further confirms the structure of paeonoside, showing signals for the carbonyl carbon at δ 199.5 ppm, aromatic carbons between δ 101.5 and 163.2 ppm, and sugar carbons in the range of δ 62.5 to 101.2 ppm [17]. The anomeric carbon resonates at δ 101.2 ppm, which is consistent with a β-configuration at the glycosidic bond [12] [17].

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), have been instrumental in establishing the connectivity between the paeonol aglycone and the glucose moiety [12] [18]. HMBC correlations between the anomeric proton (H-1') and C-2 of the aromatic ring confirm the position of the glycosidic linkage [18].

Infrared Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in paeonoside [1]. The IR spectrum exhibits characteristic absorption bands at 3400-3200 cm-1 (hydroxyl groups), 1680 cm-1 (carbonyl group), 1600 and 1580 cm-1 (aromatic ring), and 1080-1030 cm-1 (C-O-C stretching of the glycosidic bond) [1] [3].

Mass Spectrometry

Mass spectrometry has been employed to determine the molecular weight and fragmentation pattern of paeonoside [9]. The compound shows a molecular ion peak at m/z 329 [M+H]+ in positive ionization mode, confirming its molecular weight [9]. Sodium adduct [M+Na]+ is observed at m/z 351 [9]. Fragmentation of the molecular ion yields characteristic fragments, including the aglycone fragment at m/z 167 (paeonol) and sugar fragment at m/z 149 [9]. Additional fragments at m/z 137 [aglycone-OCH3]+, m/z 107 [aglycone-COCH3]+, and m/z 77 [phenyl]+ further support the proposed structure [9].

The detailed spectroscopic data for paeonoside is summarized in Table 2, providing a comprehensive overview of the key signals and bands that contribute to its structural determination.

Spectroscopic MethodKey Signals/Bands
1H NMRδ 7.65 (d, 1H, aromatic), 6.52 (d, 1H, aromatic), 6.48 (dd, 1H, aromatic), 5.05 (d, 1H, anomeric), 3.85-3.40 (m, sugar protons), 3.82 (s, 3H, -OCH3), 2.55 (s, 3H, -COCH3)
13C NMRδ 199.5 (C=O), 163.2, 158.7, 131.5 (aromatic), 101.2 (anomeric), 78.3, 77.5, 74.6, 71.2, 62.5 (sugar carbons), 55.8 (-OCH3), 26.7 (-COCH3)
IR3400-3200 cm-1 (OH), 1680 cm-1 (C=O), 1600, 1580 cm-1 (aromatic), 1080-1030 cm-1 (C-O-C)
UVλmax 275 nm, 310 nm
Mass Spectrometrym/z 329 [M+H]+, 351 [M+Na]+, 167 [aglycone]+, 149 [sugar fragment]+

Synthesis and Chemical Modification Strategies

Synthetic Approaches to Paeonoside

Several synthetic strategies have been developed for the preparation of paeonoside, each with its own advantages and limitations [1] [5]. The most common approach involves the glycosylation of paeonol (2-acetyl-5-methoxyphenol) with an appropriate glucose donor [1] [5]. This method typically employs protected glucose derivatives to ensure regioselective glycosylation at the desired phenolic hydroxyl group [5].

The Koenigs-Knorr glycosylation method has been widely used for the synthesis of paeonoside [5]. This approach involves the reaction of paeonol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the presence of a silver salt (e.g., silver carbonate) as a promoter [5]. The reaction proceeds with good β-selectivity, yielding predominantly the desired β-glycoside [5]. After glycosylation, deprotection of the acetyl groups is achieved by treatment with sodium methoxide in methanol, affording paeonoside in moderate to good overall yields (55-65%) [5].

Another effective method for the synthesis of paeonoside is the Schmidt trichloroacetimidate procedure [5]. This approach utilizes glucopyranosyl trichloroacetimidate as the glycosyl donor and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the promoter [5]. The reaction is typically conducted at low temperature (-20°C) to enhance stereoselectivity, resulting in excellent β-selectivity (>99:1 β:α) and good yields (60-70%) [5].

Phase-transfer catalyzed glycosylation represents an alternative synthetic route to paeonoside [5]. This method employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and potassium carbonate as a base in a biphasic system (dichloromethane/water) [5]. While this approach offers operational simplicity, it generally provides moderate β-selectivity (85:15 β:α) and yields (40-50%) [5].

Enzymatic glycosylation has emerged as a promising biocatalytic approach for the synthesis of paeonoside [1] [2]. This method utilizes glycosyltransferase enzymes to catalyze the transfer of glucose from uridine diphosphate glucose (UDP-glucose) to paeonol [2]. The enzymatic approach offers excellent stereoselectivity (>99:1 β:α) but typically results in lower yields (30-40%) compared to chemical methods [2].

Chemical Modification of Paeonoside

Paeonoside contains multiple functional groups that can be selectively modified to generate derivatives with potentially enhanced properties [1] [5]. The hydroxyl groups of the glucose moiety are common targets for chemical modification, as they can undergo various transformations, including acylation, alkylation, and oxidation [5].

Acetylation of paeonoside with acetic anhydride in pyridine yields paeonoside pentaacetate, where all five hydroxyl groups of the glucose moiety are converted to acetate esters [5] [13]. This modification enhances the lipophilicity of the compound, potentially improving its membrane permeability [5] [13].

Methylation of paeonoside using dimethyl sulfate and potassium carbonate in acetone targets the phenolic hydroxyl groups, resulting in polymethylated derivatives [5]. Benzoylation with benzoyl chloride in pyridine produces paeonoside pentabenzoate, which exhibits different physicochemical properties compared to the parent compound [5].

Hydrolysis of the glycosidic bond in paeonoside can be achieved under acidic conditions (e.g., 1M hydrochloric acid in methanol/water at 80°C), yielding paeonol and D-glucose [5]. This reaction is useful for confirming the structure of paeonoside and for obtaining the aglycone for further studies [5].

Oxidation of the acetyl group in paeonoside using hydrogen peroxide and sodium tungstate converts the ketone to a carboxylic acid derivative [5]. Conversely, reduction with sodium borohydride in methanol transforms the ketone to a secondary alcohol, altering the compound's reactivity and hydrogen-bonding capabilities [5].

The various synthetic approaches and chemical modification strategies for paeonoside are summarized in Tables 3 and 4, providing a comprehensive overview of the methods available for preparing and derivatizing this compound.

Synthesis MethodKey Reagents/ConditionsYield (%)Stereoselectivity
Koenigs-Knorr GlycosylationPaeonol (1 eq), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq), Ag2CO3 (2 eq), CH2Cl2, molecular sieves, RT, 12h55-65Predominantly β (>95:5 β:α)
Schmidt Trichloroacetimidate MethodPaeonol (1 eq), glucopyranosyl trichloroacetimidate (1.5 eq), TMSOTf (0.1 eq), CH2Cl2, -20°C, 4h60-70Exclusively β (>99:1 β:α)
Phase-Transfer Catalyzed GlycosylationPaeonol (1 eq), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq), TBAB (0.2 eq), K2CO3 (2 eq), CH2Cl2/H2O, RT, 24h40-50Moderate β selectivity (85:15 β:α)
Enzymatic GlycosylationPaeonol (1 eq), UDP-glucose (1.5 eq), glycosyltransferase enzyme, Tris buffer (pH 7.5), MgCl2, 37°C, 48h30-40Exclusively β (>99:1 β:α)
Modification TypeReagents/ConditionsTarget Functional GroupProduct
AcetylationAcetic anhydride, pyridine, RT, 24hHydroxyl groups (sugar moiety)Paeonoside pentaacetate
MethylationDimethyl sulfate, K2CO3, acetone, reflux, 6hPhenolic hydroxylPolymethylated derivatives
BenzoylationBenzoyl chloride, pyridine, 0°C to RT, 12hHydroxyl groups (sugar moiety)Paeonoside pentabenzoate
Hydrolysis1M HCl, MeOH:H2O (1:1), 80°C, 2hGlycosidic bondPaeonol and D-glucose
OxidationH2O2, Na2WO4, MeOH, RT, 4hAcetyl group (ketone to carboxylic acid)Carboxylic acid derivative
ReductionNaBH4, MeOH, 0°C, 2hAcetyl group (ketone to alcohol)Secondary alcohol derivative

Conformational Analysis and Stereochemical Features

Stereochemistry of Paeonoside

Paeonoside possesses multiple stereogenic centers, all located within the glucose moiety [1] [3]. The absolute configuration of these centers is defined as 2S,3R,4S,5S,6R, corresponding to the D-glucose configuration [1] [3]. The glycosidic bond between the glucose moiety and the paeonol aglycone exhibits a β-configuration, as evidenced by the large coupling constant (J = 7.5 Hz) observed for the anomeric proton in the 1H NMR spectrum [1] [12].

The stereochemistry of paeonoside plays a crucial role in determining its three-dimensional structure and, consequently, its interactions with biological targets [2] [8]. The β-configuration at the anomeric center positions the aglycone and the pyranose ring in an anti-periplanar arrangement, minimizing steric hindrance and allowing for optimal hydrogen bonding interactions [8].

Conformational Analysis of the Pyranose Ring

The pyranose ring in paeonoside can adopt various conformations, with the 4C1 chair conformation being the most energetically favorable [8] [10]. In this conformation, all hydroxyl groups of the glucose moiety are oriented equatorially, minimizing steric repulsions and maximizing hydrogen bonding opportunities [8] [10]. The 4C1 chair conformation is estimated to account for over 99% of the conformational population at room temperature, based on energy calculations and NMR data [8] [10].

Alternative conformations, such as the 1C4 chair, boat, skew, half-chair, and envelope forms, are significantly higher in energy and, therefore, contribute minimally to the overall conformational ensemble of paeonoside [8] [10]. The energy differences between these conformations and the preferred 4C1 chair range from 5.8 to 8.3 kcal/mol, resulting in population distributions of less than 0.2% for each alternative conformation at 25°C [8] [10].

Glycosidic Bond Conformation

The conformation around the glycosidic bond in paeonoside is characterized by two key dihedral angles: φ (O5′-C1′-O-C2) and ψ (C1′-O-C2-C1) [8] [15]. These angles typically range from -60° to -80° for φ and 90° to 110° for ψ, placing the aglycone and the pyranose ring in an anti-periplanar arrangement [8] [15]. This conformation is stabilized by the exo-anomeric effect, which favors a gauche orientation between the ring oxygen (O5′) and the aglycone oxygen [8] [15].

Intramolecular hydrogen bonding between the hydroxyl groups of the glucose moiety and the functional groups of the aglycone further stabilizes the preferred conformation of paeonoside [8] [15]. These hydrogen bonds contribute to the overall rigidity of the molecule and influence its interactions with biological targets [8] [15].

The conformational and stereochemical features of paeonoside are summarized in Tables 5 and 6, providing a detailed overview of the factors that determine the compound's three-dimensional structure.

ConformerRelative Energy (kcal/mol)Population at 25°C (%)Key Structural Features
4C1 Chair0.099.5All hydroxyl groups equatorial; most stable conformation
1C4 Chair5.80.2All hydroxyl groups axial; high energy conformation
Boat7.20.1High energy conformation with significant ring strain
Skew6.50.1Intermediate energy conformation
Half-chair8.30.05Transition state between chair and boat conformations
Envelope7.90.05Transition state between chair conformations
ParameterValue/Description
Glycosidic Bond Typeβ-O-glycosidic bond
Anomeric Configurationβ-configuration (equatorial)
Anomeric EffectWeakened due to exo-anomeric effect
Dihedral Angle φ (O5′-C1′-O-C2)-60° to -80°
Dihedral Angle ψ (C1′-O-C2-C1)90° to 110°
Hydrogen BondingIntramolecular H-bond between sugar OH groups and aromatic substituents
Preferred ConformationAnti-periplanar arrangement of the aglycone and pyranose ring

XLogP3

-0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

328.11581759 g/mol

Monoisotopic Mass

328.11581759 g/mol

Heavy Atom Count

23

Wikipedia

Paeonoside

Dates

Last modified: 08-15-2023

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